3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride is a complex organic compound primarily used in pharmaceutical applications. It serves as an important intermediate in the synthesis of various therapeutic agents, particularly Sitagliptin, which is used to manage type 2 diabetes. The compound is characterized by its unique triazolo-pyridine structure and the presence of a trifluoromethyl group, which enhances its biological activity.
The compound is synthesized through various chemical processes involving hydrazides and piperazine derivatives. Its synthesis and properties have been documented in multiple chemical databases and research articles, highlighting its significance in medicinal chemistry.
This compound belongs to the class of heterocyclic compounds, specifically triazolopyridines. It is classified as a pharmaceutical intermediate and is recognized under the CAS number 762240-92-6.
The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride typically involves the following steps:
These steps yield a high-purity product suitable for further pharmaceutical applications .
The molecular structure of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride can be represented as follows:
The structure features a triazolo ring fused with a pyridine moiety and includes a trifluoromethyl substituent at one position .
The compound's InChI Key is AQCSCRYRCRORET-UHFFFAOYSA-N, which provides a unique identifier for database searches.
The compound participates in various chemical reactions typical for heterocycles:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride primarily involves its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4). By inhibiting this enzyme:
This mechanism underscores its therapeutic relevance in managing glycemic control .
Relevant data indicates that the compound exhibits typical behavior for triazolopyridine derivatives regarding reactivity and stability .
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride finds applications primarily in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: